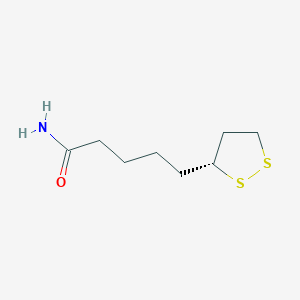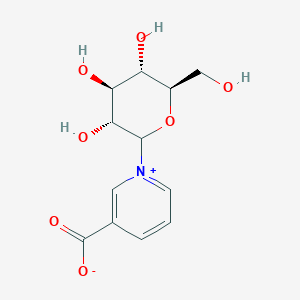
N-(D-glucopyranosyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(D-glucopyranosyl)nicotinate is a N-glycosylnicotinate. It is a conjugate base of a N-(D-glucopyranosyl)nicotinic acid.
Aplicaciones Científicas De Investigación
Nutritional Value and Metabolic Role
N-(D-glucopyranosyl)nicotinate has been studied for its nutritional value, particularly in its relation to niacin (vitamin B3). Research has shown that this compound, found in plants, can act as a detoxified product or storage form of nicotinic acid (niacin). In rats, the relative activity of N-(D-glucopyranosyl)nicotinate to nicotinic acid was noted in various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it exhibited no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani et al., 1996).
Enzymatic Activity and Biosynthesis
The enzymatic activity for the biosynthesis of N-(D-glucopyranosyl)nicotinate was identified in cultured tobacco cells. This involves UDP-glucose: nicotinic acid-N-glucosyltransferase, indicating a novel metabolic pathway for niacin in plants. The properties of this enzyme, including optimum temperature and pH, Km values for NiA and UDP-glucose, and the effect of various compounds on its activity, were explored (Taguchi et al., 1997).
Role in Plant Metabolism
N-(D-glucopyranosyl)nicotinate has been identified as a major metabolite from niacin in cultured tobacco cells. This suggests its role as a potentially detoxified form of excess niacin in plants, implying a specific metabolic adaptation (Nishitani et al., 1995).
Implications in G Protein-Coupled Receptor Signaling
Nicotinic acid, closely related to N-(D-glucopyranosyl)nicotinate, activates G protein-coupled receptor signaling, impacting processes like lipid metabolism and inflammation. This highlights the broader implications of nicotinic acid derivatives in cellular signaling pathways (Santolla et al., 2014).
Therapeutic Potential in Obesity and Diabetes
Nicotinamide, another derivative of niacin, plays a role in obesity and type 2 diabetes. It affects Glut4 glucose transporter expression, influencing systemic insulin sensitivity and energy metabolism, which could have indirect implications for N-(D-glucopyranosyl)nicotinate (Kraus et al., 2014).
Propiedades
Nombre del producto |
N-(D-glucopyranosyl)nicotinate |
|---|---|
Fórmula molecular |
C12H15NO7 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |
Clave InChI |
CRXJVFIHZPTDKA-YBTJCZCISA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



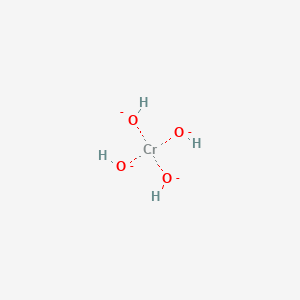

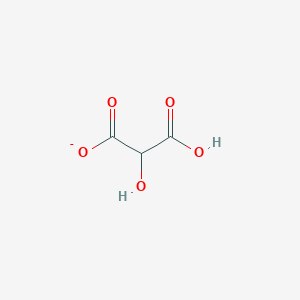
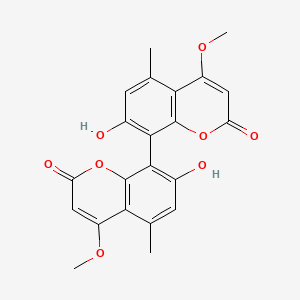



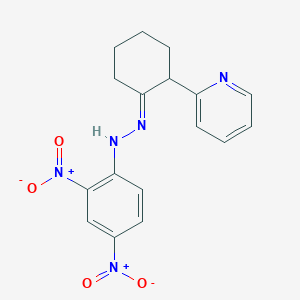
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)


